3-Bromo-DL-phenylalanine
Description
Nomenclature and Classification of the Chemical Compound
The precise naming and classification of a chemical compound are fundamental to understanding its properties and applications in a scientific context.
IUPAC Name and Common Synonyms
The compound is systematically named by the International Union of Pure and Applied Chemistry (IUPAC) as 2-amino-3-(3-bromophenyl)propanoic acid . nih.gov Beyond its formal IUPAC name, it is known by several synonyms. nih.govbldpharm.com These alternative names are frequently used in scientific literature and commercial catalogs. nih.govbldpharm.comchemimpex.com One of the most common synonyms is 3-Bromo-DL-phenylalanine. nih.gov
Interactive Table 1: Synonyms for 2-Amino-3-(3-bromophenyl)propanoic acid
| Synonym | Reference |
| This compound | nih.gov |
| H-DL-Phe(3-Br)-OH | nih.gov |
| dl-3-Bromophenylalanine | nih.gov |
| 3-Bromophenylalanine | nih.govchemimpex.com |
| 2-AMINO-3-(3-BROMO-PHENYL)-PROPIONIC ACID | nih.govchemicalbook.com |
Stereoisomers and Enantiomeric Forms of the Chemical Compound
2-Amino-3-(3-bromophenyl)propanoic acid possesses a chiral center at the alpha-carbon, the carbon atom adjacent to the carboxyl group. This chirality means the compound can exist as different stereoisomers, specifically as a pair of enantiomers. These enantiomers are non-superimposable mirror images of each other.
The two enantiomeric forms are:
(S)-2-Amino-3-(3-bromophenyl)propanoic acid , also referred to as 3-Bromo-L-phenylalanine. bldpharm.comchemimpex.comsigmaaldrich.com
(R)-2-Amino-3-(3-bromophenyl)propanoic acid . medchemexpress.comsigmaaldrich.com
The designation of the compound as "DL" (e.g., this compound) indicates a racemic mixture, meaning it contains equal amounts of both the (S) and (R) enantiomers. nih.gov
Interactive Table 2: Enantiomeric Forms
| Enantiomer | Common Name | CAS Number |
| (S)-2-Amino-3-(3-bromophenyl)propanoic acid | 3-Bromo-L-phenylalanine | 82311-69-1 bldpharm.comchemimpex.comsigmaaldrich.com |
| (R)-2-Amino-3-(3-bromophenyl)propanoic acid | 3-Bromo-D-phenylalanine | 99295-78-0 sigmaaldrich.com |
| Racemic Mixture | This compound | 30163-20-3 nih.govepa.gov |
Classification as an Unnatural Amino Acid and Phenylalanine Derivative
2-Amino-3-(3-bromophenyl)propanoic acid is classified as an unnatural or non-proteinogenic amino acid. princeton.edu This classification arises because it is not one of the 20 common amino acids that are naturally encoded by the genetic code of organisms for protein synthesis. princeton.edu
The compound is also categorized as a derivative of phenylalanine. medchemexpress.commedchemexpress.commedchemexpress.com Its core structure is identical to phenylalanine, but with the addition of a bromine atom to the meta-position (the 3-position) of the phenyl ring. chemimpex.com This modification distinguishes it from its naturally occurring parent amino acid.
Historical Context and Early Research on Brominated Phenylalanine Derivatives
The study of phenylalanine and its derivatives has a rich history. Foundational research dating back to 1940 demonstrated that the essential amino acid phenylalanine is metabolized in the body to form tyrosine. nih.gov This early work, which used isotopically labeled phenylalanine, set the stage for a deeper understanding of amino acid pathways and metabolism. nih.gov
While specific early research on 2-amino-3-(3-bromophenyl)propanoic acid is not extensively documented in initial historical accounts, the broader interest in modified amino acids grew from this fundamental knowledge. The synthesis and study of halogenated amino acids, including brominated phenylalanine derivatives, became an area of interest for chemists and biochemists. These synthetic derivatives were created to probe biological systems, study enzyme mechanisms, and develop new molecules with specific properties. The introduction of a halogen atom, like bromine, onto the phenyl ring of phenylalanine was a strategy to alter its size, electronics, and hydrophobicity, thereby creating a tool to investigate its interactions within a biological context. nbinno.com
Significance in Modern Chemical Biology and Pharmaceutical Research
In modern research, 2-Amino-3-(3-bromophenyl)propanoic acid and its derivatives are recognized for their utility as versatile building blocks in medicinal chemistry and chemical biology. chemimpex.comprinceton.edu The presence of the bromine atom provides a reactive handle for further chemical modifications, making it a valuable starting material for creating more complex molecules. nbinno.com
Brominated phenylalanine derivatives are used in the synthesis of novel peptides and pharmaceuticals. chemimpex.comnbinno.com Incorporating this unnatural amino acid into a peptide chain can significantly alter the peptide's conformation and biological activity. nbinno.com This strategy is employed in drug discovery to develop new therapeutic agents, with applications in areas such as developing treatments for neurological disorders. nbinno.com
Research has shown that the position and size of the halogen on the phenylalanine ring can influence how the molecule interacts with biological targets, such as amino acid transporters. nih.gov For instance, studies on the L-type amino acid transporter 1 (LAT1), which is important for transporting large amino acids across cell membranes, have shown that LAT1 affinity for halogenated phenylalanines increases with the size of the halogen at the meta-position (position 3). nih.gov This makes compounds like 3-bromophenylalanine useful probes for studying transporter specificity and for the rational design of drugs that can be selectively delivered to cells, such as cancer cells, that overexpress LAT1. nih.gov The compound is also used in the synthetic preparation of scaffolds for designing aspartic proteinase inhibitors. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(3-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMOHOYNMWWBAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339142 | |
| Record name | 2-amino-3-(3-bromophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30163-20-3 | |
| Record name | 2-amino-3-(3-bromophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3-(3-bromophenyl)propanoic acid | |
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Synthetic Methodologies for 2 Amino 3 3 Bromophenyl Propanoic Acid
Conventional Chemical Synthesis Routes
Conventional methods for the synthesis of α-amino acids like 2-Amino-3-(3-bromophenyl)propanoic acid often result in a racemic mixture, which contains equal amounts of both the (R) and (S) enantiomers. One of the most established and versatile methods applicable to the synthesis of this compound is the Strecker synthesis.
Precursor Materials and Reagents
The Strecker synthesis is a three-component reaction that typically utilizes an aldehyde, an ammonia (B1221849) source, and a cyanide source. masterorganicchemistry.comorganic-chemistry.org For the synthesis of 2-Amino-3-(3-bromophenyl)propanoic acid, the primary precursor materials and reagents include:
3-Bromobenzaldehyde (B42254): This aldehyde serves as the starting material that provides the characteristic 3-bromophenyl side chain of the target amino acid. It can be prepared by the bromination of benzaldehyde (B42025) using bromine chloride in the presence of a Lewis acid like aluminum chloride. google.com
Ammonia Source: Typically, ammonium (B1175870) chloride (NH₄Cl) is used. It provides the amino group and also acts as a mild acid to catalyze the initial formation of an imine. masterorganicchemistry.com
Cyanide Source: To avoid the use of highly toxic hydrogen cyanide (HCN) gas, salts such as potassium cyanide (KCN) or sodium cyanide (NaCN) are commonly employed. organic-chemistry.orgnrochemistry.com
Hydrolysis Reagents: Following the formation of the intermediate α-aminonitrile, strong acidic or basic conditions are required for hydrolysis of the nitrile group to a carboxylic acid. This is often achieved using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). masterorganicchemistry.com
| Precursor/Reagent | Role in Synthesis |
| 3-Bromobenzaldehyde | Provides the 3-bromophenyl side chain |
| Ammonium Chloride | Source of the amino group |
| Potassium/Sodium Cyanide | Source of the nitrile group |
| Strong Acid (e.g., HCl) | Catalyst for hydrolysis of the α-aminonitrile |
Reaction Mechanisms and Conditions
The Strecker synthesis proceeds in two main stages: the formation of an α-aminonitrile, followed by its hydrolysis to the α-amino acid. masterorganicchemistry.commasterorganicchemistry.com
Stage 1: Formation of α-Aminonitrile The reaction begins with the reaction between 3-bromobenzaldehyde and ammonia (from ammonium chloride) to form an imine. The aldehyde is activated by protonation, making it more susceptible to nucleophilic attack by ammonia. Subsequent dehydration leads to the formation of a 3-bromophenyl-substituted imine. The cyanide ion then attacks the electrophilic carbon of the imine, resulting in the formation of 2-amino-2-(3-bromophenyl)acetonitrile, the α-aminonitrile intermediate. masterorganicchemistry.com
Stage 2: Hydrolysis to the Amino Acid The α-aminonitrile is then subjected to hydrolysis, typically under strong acidic conditions. The nitrile group is protonated, followed by the addition of water. A series of proton transfers and further attack by water leads to the eventual elimination of ammonia and the formation of the carboxylic acid group, yielding 2-Amino-3-(3-bromophenyl)propanoic acid. masterorganicchemistry.com
The reaction is typically carried out in an aqueous or alcoholic solvent. The initial formation of the aminonitrile is often performed at room temperature or with gentle heating. The subsequent hydrolysis step usually requires more forcing conditions, such as refluxing with a strong acid. nrochemistry.com
Yield Optimization Strategies
Several factors can be manipulated to optimize the yield of the Strecker synthesis. The choice of cyanide source can impact the reaction, with alternatives like trimethylsilyl (B98337) cyanide (TMSCN) sometimes being used. nih.gov The efficiency of the hydrolysis step is also crucial. While strong acids are effective, they can sometimes lead to side reactions. Optimization of the acid concentration, reaction time, and temperature is necessary to maximize the conversion of the aminonitrile to the desired amino acid while minimizing degradation. The use of a co-solvent can also influence the solubility of the reactants and intermediates, thereby affecting the reaction rate and yield.
Stereoselective Synthesis of Enantiomers
The biological activity of chiral molecules like 2-Amino-3-(3-bromophenyl)propanoic acid often resides in a single enantiomer. Therefore, methods for the stereoselective synthesis of the (R) and (S) enantiomers are of significant importance. These approaches include the use of chiral auxiliaries and chiral catalysts.
Chiral Catalysis in Synthesis
Chiral catalysis is a powerful tool for asymmetric synthesis where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.
One highly effective method for the asymmetric synthesis of derivatives of 2-Amino-3-(3-bromophenyl)propanoic acid is through chiral phase-transfer catalysis. This has been demonstrated in the asymmetric α-alkylation of a glycine (B1666218) Schiff base with 3-bromobenzyl bromide. By using pseudoenantiomeric Cinchona alkaloid-derived quaternary ammonium salts as phase-transfer catalysts, both the (R) and (S)-enantiomers of the protected amino acid can be synthesized with high yields and excellent enantioselectivity. The choice of the Cinchona alkaloid (cinchonine or cinchonidine (B190817) derivative) dictates the stereochemical outcome of the product. nrochemistry.com
Resolution of Racemic Mixtures
The synthesis of 2-Amino-3-(3-bromophenyl)propanoic acid often results in a racemic mixture, containing both the D- and L-enantiomers. The separation of these stereoisomers, known as resolution, is critical as the biological activity of chiral molecules is typically enantiomer-specific. A prominent method for resolving racemic mixtures of phenylalanine derivatives is enzymatic resolution. google.com
This process leverages the high stereoselectivity of enzymes to differentiate between the enantiomers. A common strategy involves the following steps:
Esterification: The racemic amino acid is first converted into its corresponding ester, for example, an ethyl or methyl ester. google.com
Enzymatic Hydrolysis: An enzyme, such as α-chymotrypsin, is introduced to the racemic ester solution. google.com The enzyme selectively catalyzes the hydrolysis of the ester group of one enantiomer (typically the L-enantiomer) back to the carboxylic acid, while leaving the other enantiomer (the D-ester) unreacted. google.com This reaction is often conducted in an aqueous solution at a controlled pH, around 5-6, and at ambient temperature. google.com
Separation: The resulting mixture contains the L-amino acid and the D-amino ester. Due to their different chemical properties (the acid is charged at neutral pH while the ester is not), they can be separated using techniques like crystallization or chromatography. google.com
Hydrolysis of D-ester (Optional): The separated D-ester can then be hydrolyzed back to the D-amino acid through a non-enzymatic chemical process. google.com
This enzymatic approach provides an economical route to producing optically pure enantiomers of substituted phenylalanines. google.com
Biocatalytic and Enzymatic Synthesis
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing non-natural amino acids like 2-Amino-3-(3-bromophenyl)propanoic acid. Enzymes operate under mild conditions, exhibit high selectivity, and can reduce the need for hazardous reagents and protecting group manipulations. nih.govnih.gov Key enzymatic strategies include the use of ammonia lyases and transaminases. Phenylalanine ammonia lyases (PALs), for instance, catalyze the asymmetric hydroamination of cinnamic acid derivatives to form L-phenylalanines. nih.gov
Utilizing Immobilized Multienzyme Systems
To enhance stability, reusability, and process efficiency, enzymes can be physically confined or bound to a solid support material, a technique known as immobilization. frontiersin.org For complex transformations, multiple enzymes can be co-immobilized to create a system that performs cascade reactions in a single pot. acs.org
A notable example is the synthesis of (R)-2-amino-3-(2-bromophenyl)propanoic acid (a structural isomer of the target compound) using a co-immobilized three-enzyme system. acs.org The enzymes—D-amino acid aminotransaminase (DAAT), D-lactate dehydrogenase (D-LDH), and formate (B1220265) dehydrogenase (FDH)—were covalently attached to glutaraldehyde-activated amino polymer beads. acs.org This heterogeneous catalyst demonstrated excellent stability, maintaining over 90% efficiency for 10 reaction cycles, equivalent to 150 hours of operation. acs.org Such systems can be incorporated into continuous flow reactors, like a packed-bed reactor (PBR), allowing for sustained production over extended periods. frontiersin.orgacs.org
Table 1: Performance of an Immobilized Multienzyme System
| Parameter | Value | Reference |
|---|---|---|
| Enzymes Used | D-amino acid amino transaminase (bcDAAT), D-lactate dehydrogenase (lhD-LDH), Formate dehydrogenase (cbFDH) | acs.org |
| Immobilization Support | Glutaraldehyde-activated amino polymer beads | acs.org |
| Operational Stability (Batch) | >90% for 10 cycles (150 h) | acs.org |
| Continuous Flow Conversion | >95% for 36 h | acs.org |
| Space-Time Yield (PBR) | 323.3 g L⁻¹ day⁻¹ | acs.org |
Cofactor-Driven Cascade Reactions
Many enzymatic reactions, particularly those catalyzed by dehydrogenases and transaminases, depend on expensive cofactors like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphorylated form (NADPH). acs.orgnih.gov For these reactions to be economically viable on a large scale, the cofactor must be continuously regenerated and recycled. Cofactor-driven cascade reactions are designed to achieve this by coupling the primary synthesis reaction with a secondary, cofactor-regenerating reaction. acs.orgnih.gov
Enzyme Engineering for Enhanced Selectivity and Efficiency
While wild-type enzymes offer significant catalytic power, their natural substrate specificity may not be optimal for non-natural compounds like 2-Amino-3-(3-bromophenyl)propanoic acid. Enzyme engineering techniques, such as directed evolution and computationally-guided design, are used to tailor enzymes for specific industrial applications. nih.gov These methods can enhance an enzyme's activity, stability, and selectivity towards a desired substrate. nih.gov
For example, research has focused on developing variants of phenylalanine ammonia lyase (PAL) with enhanced activity towards producing D-phenylalanine derivatives, which are typically not the preferred enantiomer. nih.govresearchgate.net By creating libraries of mutant enzymes and screening them for improved performance, researchers can identify variants that produce the desired product with higher yield and enantiomeric excess (ee). nih.govnih.gov This approach provides a platform for developing bespoke biocatalysts for the synthesis of a wide range of optically pure non-natural amino acids. nih.govnih.gov
Scalable Synthesis and Process Optimization for Industrial Applications
Translating a synthetic route from a laboratory discovery to an industrial process requires significant optimization for scalability, cost-effectiveness, and efficiency. For 2-Amino-3-(3-bromophenyl)propanoic acid, biocatalytic routes are particularly promising for large-scale production due to their sustainability and high selectivity. frontiersin.orgacs.org
Key aspects of process optimization include:
High-Yielding Reactions: Moving to pilot-scale batches is a critical step. For instance, the synthesis of a related D-amino acid was successfully conducted on a 50-gram scale using an immobilized multienzyme system, achieving an isolated yield of 65% (approximately 33 grams of product) with high purity (>99% HPLC) and enantiomeric excess (99.0% ee). acs.org
Catalyst Reusability: The use of immobilized enzymes is central to scalable synthesis, as it allows for easy separation of the catalyst from the product and its reuse over multiple cycles, significantly reducing costs. frontiersin.org
Continuous Flow Manufacturing: Shifting from traditional batch reactors to continuous flow systems, such as packed-bed reactors (PBRs), can dramatically improve productivity. frontiersin.org Continuous flow allows for shorter reaction times, better process control, and higher space-time yields, which is a measure of the amount of product generated per unit of volume per unit of time. frontiersin.orgacs.org In one study, a continuous flow process for an amino acid synthesis maintained a stable conversion rate of over 95% for 36 hours. acs.org
These optimization strategies are crucial for making the synthesis of specialized amino acids like 2-Amino-3-(3-bromophenyl)propanoic acid economically feasible for pharmaceutical and other industrial applications. acs.orgnih.gov
Chemical Reactivity and Derivatization of 2 Amino 3 3 Bromophenyl Propanoic Acid
Reactions at the Amino Group
The primary amino group in 2-amino-3-(3-bromophenyl)propanoic acid is a key site for modifications, enabling the introduction of various functionalities through acylation, amidation, and alkylation reactions. These transformations are fundamental in peptide synthesis and the development of novel bioactive molecules.
Acylation and Amidation Reactions
The nucleophilic character of the amino group facilitates its reaction with acylating agents such as acid chlorides, acid anhydrides, and activated esters to form amide bonds. This reaction is commonly employed to introduce protecting groups or to build peptide linkages. For instance, the N-acetylation of L-phenylalanine can be achieved using acetic anhydride, a reaction that can be monitored in real-time using NMR spectroscopy to follow the conversion of the starting material to the N-acetylated product. rsc.org While specific examples for 2-amino-3-(3-bromophenyl)propanoic acid are not extensively documented in readily available literature, the general principles of amino acid acylation are directly applicable. A common method involves the use of an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
Similarly, amide bond formation with other carboxylic acids can be accomplished using standard peptide coupling reagents. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amino group of 2-amino-3-(3-bromophenyl)propanoic acid.
Alkylation Reactions
N-alkylation of amino acids introduces alkyl groups onto the nitrogen atom, a modification that can significantly impact the biological activity and conformational properties of peptides. Direct alkylation of the amino group can be challenging due to the potential for over-alkylation and the reduced nucleophilicity of the nitrogen in the zwitterionic form. Therefore, these reactions are often carried out on N-protected amino acid esters.
A variety of methods have been developed for the N-alkylation of amines, including the use of alkyl halides. For instance, a method for the selective mono-N-alkylation of 3-amino alcohols has been developed using a chelation-controlled approach with 9-borabicyclononane (B1260311) (9-BBN), followed by reaction with an alkyl halide. organic-chemistry.org Another approach involves the use of triarylborane catalysts for the N-alkylation of amines with aryl esters. rsc.orgnih.gov While direct alkylation of 2-amino-3-(3-bromophenyl)propanoic acid is not prominently reported, these general methods provide viable routes for its N-alkylated derivatives, typically after protection of the carboxylic acid and amino groups. For example, N-methylation of N-acyl and N-carbamoyl amino acids is commonly achieved using sodium hydride and methyl iodide. monash.edu
Reactions at the Carboxylic Acid Group
The carboxylic acid functionality of 2-amino-3-(3-bromophenyl)propanoic acid offers another handle for derivatization, primarily through esterification, amide bond formation, and reduction.
Esterification and Amide Bond Formation
Esterification of the carboxylic acid is a common strategy to protect this functional group during reactions at the amino group or the bromine moiety. This transformation is typically achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst. A study on the microwave-assisted esterification of N-acetyl-L-phenylalanine using modified Mukaiyama's reagents highlights a modern and efficient approach. libretexts.orgresearchgate.net This method, along with traditional Fischer esterification, can be applied to 2-amino-3-(3-bromophenyl)propanoic acid to produce the corresponding esters.
The carboxylic acid can also be converted to an amide by reacting with an amine in the presence of a coupling agent. This reaction is the cornerstone of peptide synthesis, where the carboxylic acid of one amino acid is coupled with the amino group of another.
Reduction Reactions
The carboxylic acid group can be reduced to a primary alcohol, yielding a 2-amino-3-(3-bromophenyl)propan-1-ol. This transformation adds another layer of synthetic utility to the parent compound, providing access to a different class of derivatives. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this reduction, as milder reagents like sodium borohydride (B1222165) are generally ineffective. orgsyn.org The reduction of N-protected derivatives of (3S)-3-amino-1-chloro-4-phenyl-2-butanone to their corresponding amino alcohols has been studied, showcasing the potential for stereoselective reductions in similar systems. gatech.edu
Reactions Involving the Bromine Moiety
The bromine atom on the phenyl ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the synthesis of complex organic molecules and biaryl structures. For these transformations, the amino and carboxylic acid groups are often protected to prevent interference with the catalytic cycle.
Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions are powerful tools for the derivatization of aryl halides.
The Suzuki-Miyaura coupling reaction involves the coupling of the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond. This reaction is widely used for the synthesis of biaryl compounds. researchgate.netnih.govtcichemicals.com An efficient Suzuki-Miyaura reaction has been developed for unprotected ortho-bromoanilines, demonstrating its compatibility with substrates bearing free amino groups. nih.gov
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. wikipedia.orgrsc.orgnih.govresearchgate.netresearchgate.netorganic-chemistry.orgnih.govchemspider.com This reaction has seen significant development, enabling the coupling of a wide range of amines with aryl halides under increasingly mild conditions. nih.gov
The Heck reaction facilitates the formation of a carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. libretexts.orgbeilstein-journals.orgorganic-chemistry.orgnih.govnih.gov Mechanically-activated chemoselective Heck couplings have been developed for 3-bromoindazoles, showcasing the potential for solid-state synthesis. beilstein-journals.org
The Sonogashira coupling reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst. rsc.orgwikipedia.orglibretexts.orgnih.gov This reaction has been successfully applied to unprotected halotryptophans, indicating its potential for use with other amino acid derivatives. rsc.org
The following table provides a summary of representative palladium-catalyzed cross-coupling reactions.
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura Coupling | Organoboron Reagent | Pd(OAc)₂ / SPhos | Biaryl derivative |
| Buchwald-Hartwig Amination | Amine | [Pd₂(dba)₃] / BINAP | Aryl amine derivative |
| Heck Reaction | Alkene | Pd(OAc)₂ / PPh₃ | Substituted alkene derivative |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Aryl alkyne derivative |
This table presents general examples of catalyst systems. Specific conditions may vary depending on the substrates.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The bromine atom on the phenyl ring of 2-Amino-3-(3-bromophenyl)propanoic acid serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the introduction of a wide array of substituents onto the aromatic ring.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This methodology is widely used for the synthesis of biaryl compounds. For derivatives of 2-Amino-3-(3-bromophenyl)propanoic acid, the Suzuki-Miyaura coupling enables the introduction of various aryl and heteroaryl groups at the 3-position of the phenyl ring, leading to the formation of novel phenylalanine analogs. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for complex molecules. nih.govrsc.org
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of a Protected 2-Amino-3-(3-bromophenyl)propanoic Acid Derivative
| Parameter | Condition |
| Aryl Bromide | N-Boc-2-amino-3-(3-bromophenyl)propanoic acid methyl ester |
| Boronic Acid | Arylboronic acid (e.g., Phenylboronic acid) |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Base | K₂CO₃, Cs₂CO₃, or Na₂CO₃ |
| Solvent | Toluene, Dioxane, or DMF/Water mixture |
| Temperature | 80-110 °C |
Heck Reaction: The Heck reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and an alkene. organic-chemistry.orgnih.gov This reaction is particularly useful for the synthesis of substituted alkenes. In the context of 2-Amino-3-(3-bromophenyl)propanoic acid derivatives, the Heck reaction allows for the introduction of vinyl groups onto the phenyl ring. These vinylated phenylalanine analogs can serve as precursors for further synthetic transformations. The regioselectivity and stereoselectivity of the Heck reaction are important considerations in the synthesis of specific target molecules. rsc.orglibretexts.org
Table 2: Representative Conditions for the Heck Reaction with a Protected 2-Amino-3-(3-bromophenyl)propanoic Acid Derivative
| Parameter | Condition |
| Aryl Bromide | N-Fmoc-2-amino-3-(3-bromophenyl)propanoic acid ethyl ester |
| Alkene | Styrene or n-Butyl acrylate |
| Catalyst | Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., PPh₃, P(o-tolyl)₃) |
| Base | Et₃N, K₂CO₃, or Cs₂CO₃ |
| Solvent | DMF, Acetonitrile, or NMP |
| Temperature | 100-140 °C |
Sonogashira Coupling: The Sonogashira coupling reaction involves the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a combination of a palladium complex and a copper(I) salt. nih.govnih.gov This reaction is a highly efficient method for the synthesis of aryl alkynes. For derivatives of 2-Amino-3-(3-bromophenyl)propanoic acid, the Sonogashira coupling provides a direct route to phenylalanine analogs containing an alkynyl moiety at the 3-position of the phenyl ring. mdpi.comnih.gov These alkynylated amino acids are valuable building blocks in medicinal chemistry and materials science. Copper-free Sonogashira protocols have also been developed to avoid potential issues associated with the copper co-catalyst. researchgate.net
Table 3: Typical Conditions for Sonogashira Coupling of a Protected 2-Amino-3-(3-bromophenyl)propanoic Acid Derivative
| Parameter | Condition |
| Aryl Bromide | N-Boc-2-amino-3-(3-bromophenyl)propanoic acid methyl ester |
| Alkyne | Phenylacetylene or Trimethylsilylacetylene |
| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ |
| Co-catalyst | CuI |
| Base | Et₃N or Diisopropylamine |
| Solvent | THF or DMF |
| Temperature | Room temperature to 80 °C |
Nucleophilic Aromatic Substitution
While electrophilic aromatic substitution is more common for benzene (B151609) derivatives, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the aromatic ring is activated by strongly electron-withdrawing groups. In the case of 2-Amino-3-(3-bromophenyl)propanoic acid, the phenyl ring is not inherently electron-deficient. Therefore, direct nucleophilic displacement of the bromine atom by common nucleophiles like amines or alkoxides is generally challenging and requires harsh reaction conditions or the presence of a suitable catalyst.
However, under certain catalytic systems, such as those employing copper or palladium, the substitution of the bromine atom with various nucleophiles can be facilitated. For instance, copper-catalyzed Ullmann-type reactions can be used to form C-N or C-O bonds by reacting the aryl bromide with amines or alcohols. These reactions often require high temperatures and specific ligands to proceed efficiently.
Reductive Debromination
The bromine atom of 2-Amino-3-(3-bromophenyl)propanoic acid can be removed through a process known as reductive debromination. This reaction effectively converts the brominated phenylalanine analog back to phenylalanine. A common and efficient method for this transformation is catalytic hydrogenation. nih.gov This process typically involves reacting the compound with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). The reaction is usually carried out in a protic solvent like methanol (B129727) or ethanol. This method is generally clean and provides high yields of the debrominated product.
Alternatively, transfer hydrogenation can be employed, using a hydrogen donor such as formic acid or ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst. nih.gov This method can be advantageous as it avoids the need for handling hydrogen gas.
Reactions at the Phenyl Ring (Electrophilic Aromatic Substitution, etc.)
The phenyl ring of 2-Amino-3-(3-bromophenyl)propanoic acid, while containing a deactivating bromine atom, can still undergo electrophilic aromatic substitution reactions. The amino acid side chain and the bromine atom will influence the regioselectivity of these reactions. The bromine atom is an ortho-, para-director, but deactivating, while the alkylamino acid substituent is also generally ortho-, para-directing and activating. The interplay of these directing effects will determine the position of the incoming electrophile.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. nih.govnih.gov The introduction of a nitro group can provide a handle for further functionalization, such as reduction to an amino group.
Halogenation, such as bromination or chlorination, can introduce additional halogen atoms onto the phenyl ring. researchgate.net These reactions typically employ a halogen in the presence of a Lewis acid catalyst. The position of the new halogen will be directed by the existing substituents.
Formation of Cyclic Structures and Heterocycles
The bifunctional nature of 2-Amino-3-(3-bromophenyl)propanoic acid and its derivatives allows for their use as precursors in the synthesis of various cyclic structures and heterocycles. These reactions often involve intramolecular cyclization, where different parts of the molecule react with each other to form a ring.
One common strategy involves the palladium-catalyzed intramolecular cyclization of suitably functionalized derivatives. rsc.orgrsc.org For example, if an unsaturated group is introduced at the amino group, an intramolecular Heck reaction can lead to the formation of nitrogen-containing heterocycles. Similarly, intramolecular Sonogashira coupling can be employed if an alkyne is present in the molecule.
Another approach involves the formation of lactams through intramolecular amidation between the amino group and the carboxylic acid. This typically requires activation of the carboxylic acid. Furthermore, the bromine atom can participate in cyclization reactions. For instance, after a cross-coupling reaction to introduce a suitable functional group, an intramolecular cyclization can be triggered to form fused ring systems. The synthesis of benzofuran (B130515) derivatives, for example, can be achieved through intramolecular cyclization of precursors derived from reactions involving the phenyl ring. nih.gov
Incorporation into Peptides and Proteins
Solid-Phase Peptide Synthesis (SPPS) Applications
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids into a desired sequence on a solid support. scbt.com The commercially available Fmoc-3-bromo-L-phenylalanine is a key building block for introducing 2-Amino-3-(3-bromophenyl)propanoic acid into synthetic peptides. scbt.comnih.govmdpi.compeptide.comchemimpex.com
Coupling Efficiencies and Challenges
The efficiency of coupling an amino acid in SPPS is critical for the successful synthesis of the target peptide. While specific quantitative data on the coupling efficiency of Fmoc-3-bromo-L-phenylalanine is not extensively documented in comparative studies, some general challenges associated with sterically hindered or unusual amino acids can be anticipated. The bromine atom at the meta position of the phenyl ring may present moderate steric hindrance, potentially slowing down the coupling reaction compared to standard amino acids. chempep.com
Incomplete couplings can lead to the formation of deletion sequences, which are challenging to separate from the desired product. nih.gov To mitigate this, extended coupling times or the use of more potent coupling reagents like HATU may be necessary to drive the reaction to completion. chempep.com Monitoring the coupling reaction using methods like the Kaiser test is crucial to ensure the complete acylation of the free amine before proceeding to the next cycle. chempep.com
Potential Challenges in SPPS with 2-Amino-3-(3-bromophenyl)propanoic acid:
| Challenge | Description | Mitigation Strategies |
| Incomplete Coupling | The steric bulk of the bromophenyl side chain may hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to lower coupling yields. | - Extended reaction times- Use of more potent coupling reagents (e.g., HATU, HCTU)- Double coupling cycles |
| Aggregation | Hydrophobic interactions between peptide chains containing the bromophenylalanine residue can lead to aggregation on the solid support, reducing reagent accessibility. nih.gov | - Use of chaotropic salts- Incorporation of backbone-modifying elements- Synthesis at elevated temperatures |
| Side Reactions | Although the bromo-substituent is generally stable, common SPPS side reactions like aspartimide formation or diketopiperazine formation can still occur depending on the peptide sequence. iris-biotech.denih.gov | - Use of optimized protecting group strategies for susceptible residues- Careful selection of coupling and deprotection conditions |
Side-Chain Protection Strategies
In Fmoc-based SPPS, an orthogonal protection strategy is essential to selectively deprotect the Nα-amino group at each cycle while keeping the side-chain protecting groups intact. nih.govnih.govnih.gov For 2-Amino-3-(3-bromophenyl)propanoic acid, the bromine atom on the phenyl ring is a stable substituent that does not typically require a dedicated protecting group under standard SPPS conditions, which involve repetitive treatments with a mild base (e.g., piperidine) for Fmoc removal and a strong acid (e.g., TFA) for final cleavage from the resin. peptide.com
Genetic Code Expansion (GCE) and Noncanonical Amino Acid Incorporation
Genetic code expansion (GCE) provides a powerful method for the site-specific incorporation of ncAAs into proteins in living organisms. nih.govnih.govpnas.org This is achieved by repurposing a codon, typically a stop codon like UAG (amber), and engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that uniquely recognizes the ncAA and its corresponding tRNA. nih.govnih.govpnas.org
Engineering Aminoacyl-tRNA Synthetase/tRNA Pairs
The successful incorporation of 2-Amino-3-(3-bromophenyl)propanoic acid into proteins has been demonstrated using an engineered pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina mazei. nih.govresearchgate.netnih.gov Specifically, a double mutant, N346A/C348A, of PylRS has been shown to efficiently charge its cognate tRNA (tRNAPylCUA) with 3-bromophenylalanine. nih.govresearchgate.netnih.gov This engineered synthetase exhibits a broadened substrate specificity, allowing it to recognize and activate various meta-substituted phenylalanine derivatives. nih.gov
The orthogonality of the PylRS/tRNAPyl pair is a key advantage, as it does not cross-react with the endogenous synthetases and tRNAs of the host organism, such as E. coli. nih.govnih.gov This ensures the high fidelity of ncAA incorporation at the desired site.
Engineered Synthetase for 3-bromophenylalanine Incorporation:
| Synthetase Origin | Mutation(s) | Target Amino Acid | Host Organism | Key Findings |
| Methanosarcina mazei PylRS | N346A/C348A | 2-Amino-3-(3-bromophenyl)propanoic acid | E. coli | Efficiently incorporates 3-bromophenylalanine and other meta-substituted phenylalanine derivatives in response to an amber stop codon. nih.govresearchgate.netnih.gov |
Site-Specific Labeling and Protein Modification
The incorporation of 2-Amino-3-(3-bromophenyl)propanoic acid provides a versatile platform for the site-specific modification of proteins. The bromine atom can serve as a handle for various chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the attachment of a wide range of functionalities, including fluorescent probes, biotin (B1667282) tags, or other small molecules, to a specific site on the protein.
This site-specific labeling is invaluable for studying protein function, localization, and interactions within a cellular context. nih.gov Furthermore, the heavy bromine atom can be utilized as an anomalous scatterer in X-ray crystallography to aid in solving the phase problem for protein structure determination. nih.govnih.govresearchgate.netictp.itlibretexts.org
Influence of the Chemical Compound on Peptide Conformation and Stability
A study on a meditope peptide derivative bound to the cetuximab Fab domain revealed that the substitution of a phenylalanine residue with 3-bromophenylalanine induced a conformational change in an adjacent leucine (B10760876) residue and also affected the positioning of a distal arginine residue. researchgate.net This highlights the potential for this ncAA to modulate peptide and protein structures.
Halogenation, in general, has been shown to influence the stability of peptides, often by increasing their resistance to proteolytic degradation. nih.govnih.gov The steric hindrance provided by the bromine atom can shield the adjacent peptide bonds from the active sites of proteases. While specific data on the proteolytic stability of peptides containing 3-bromophenylalanine is limited, it is a promising strategy for enhancing the in vivo half-life of peptide-based therapeutics.
Bioorthogonal Chemistry and Click Chemistry Applications
The introduction of 2-Amino-3-(3-bromophenyl)propanoic acid into peptides and proteins provides a chemical handle for bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. pitt.edu The bromine atom on the phenyl ring is the key functional group that allows for specific, targeted modifications through reactions that are otherwise not present in biological systems. mdpi.comrsc.org
One of the most powerful and widely used reactions for this purpose is the Suzuki-Miyaura cross-coupling reaction. mdpi.comnih.gov This palladium-catalyzed reaction forms a new carbon-carbon bond between the bromophenyl group of the amino acid and a wide variety of organoboron compounds, such as boronic acids or esters. mdpi.comnih.gov The versatility and mild reaction conditions of the Suzuki-Miyaura coupling make it an ideal tool for the post-synthetic modification of peptides and proteins. mdpi.comnih.gov
Detailed research has demonstrated the successful application of this methodology for various purposes, including peptide diversification and macrocyclization, also known as peptide stapling. mdpi.comnih.gov By incorporating 2-Amino-3-(3-bromophenyl)propanoic acid or its isomers into a peptide sequence during solid-phase peptide synthesis (SPPS), researchers can subsequently introduce diverse chemical moieties or create cyclic structures. mdpi.comnih.gov For instance, intramolecular Suzuki-Miyaura coupling between a brominated phenylalanine residue and another residue containing a boronic acid can create a stable, cyclic peptide with potentially enhanced biological activity and stability. nih.gov
The table below summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions performed on peptides containing halogenated phenylalanine derivatives, showcasing the versatility of this approach.
| Component |
This strategy of genetically or synthetically incorporating 2-Amino-3-(3-bromophenyl)propanoic acid followed by a bioorthogonal cross-coupling reaction represents a powerful platform for engineering proteins and peptides with novel functions and properties. nih.govnih.govfrontiersin.org While the Suzuki-Miyaura reaction is a prominent example, the bromo-handle can potentially participate in other palladium-catalyzed reactions, further expanding the toolkit for protein modification.
Click chemistry, a broader class of reactions known for their high efficiency, selectivity, and biocompatibility, also benefits from the unique reactivity of non-canonical amino acids. aatbio.comnih.govlumiprobe.com While the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most famous click reaction, the principles of using a highly specific and reliable reaction for bioconjugation are central. nih.govlumiprobe.com The palladium-catalyzed cross-coupling of 2-Amino-3-(3-bromophenyl)propanoic acid embodies the spirit of click chemistry by enabling the efficient and specific covalent modification of complex biomolecules in a controlled manner. mdpi.comnih.gov
Advanced Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.
¹H NMR and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum of 2-Amino-3-(3-bromophenyl)propanoic acid would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 3-bromophenyl ring would typically appear as a complex multiplet in the downfield region, generally between δ 7.0 and 7.5 ppm, due to the influence of the bromine atom and the substitution pattern. The proton attached to the alpha-carbon (α-H), being adjacent to both the amino and carboxylic acid groups, would likely resonate as a multiplet in the range of δ 3.5 to 4.5 ppm. The diastereotopic protons of the methylene (B1212753) group (β-CH₂) adjacent to the aromatic ring would be expected to show complex splitting patterns, appearing as multiplets in the δ 2.8 to 3.5 ppm region. The protons of the amino group and the carboxylic acid group are often broad and their chemical shifts can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbonyl carbon of the carboxylic acid group is characteristically found in the most downfield region, typically around δ 170-180 ppm. The carbons of the aromatic ring would resonate in the δ 120-140 ppm range, with the carbon atom directly bonded to the bromine atom showing a distinct chemical shift. The α-carbon, attached to the nitrogen and carboxyl groups, would likely appear in the δ 50-60 ppm region. The methylene carbon (β-C) would be expected to resonate in the δ 35-45 ppm range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Amino-3-(3-bromophenyl)propanoic acid
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~175 |
| α-CH | ~4.0 | ~55 |
| β-CH₂ | ~3.2 | ~38 |
| Aromatic CH | ~7.2-7.5 | ~125-135 |
| Aromatic C-Br | - | ~122 |
| Aromatic C-Cβ | - | ~138 |
Note: These are predicted values and actual experimental values may vary based on solvent and other experimental conditions.
2D NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are instrumental in assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): A COSY spectrum would establish the connectivity between protons that are coupled to each other, typically on adjacent carbons. For 2-Amino-3-(3-bromophenyl)propanoic acid, cross-peaks would be expected between the α-H and the β-CH₂ protons, confirming their adjacent relationship. Correlations between the aromatic protons would also be visible, helping to assign their specific positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. An HSQC spectrum would show a correlation peak for the α-carbon and its attached α-proton, as well as for the β-carbon and its attached methylene protons. The aromatic carbons bearing a proton would also show corresponding cross-peaks, aiding in the definitive assignment of the ¹H and ¹³C signals for each C-H bond.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations would be expected from the β-CH₂ protons to the aromatic carbons, including the carbon bearing the bromine atom and the carbon attached to the side chain. The α-H would likely show correlations to the carbonyl carbon and the aromatic carbons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisnih.gov
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is crucial for determining the precise molecular formula of a compound. For 2-Amino-3-(3-bromophenyl)propanoic acid, with a molecular formula of C₉H₁₀BrNO₂, the theoretical monoisotopic mass is 242.98949 Da. nih.gov HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental composition and the presence of one bromine atom due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br).
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The fragmentation pattern provides valuable structural information. The NIST Mass Spectrometry Data Center assigns the number 131301 to the mass spectrum of this compound. nih.gov Common fragmentation pathways for amino acids include the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO) from the protonated molecule [M+H]⁺.
For 2-Amino-3-(3-bromophenyl)propanoic acid, characteristic fragmentation would likely involve:
Loss of the carboxylic acid group: A common fragmentation pathway for amino acids is the neutral loss of formic acid (HCOOH, 46 Da) or the loss of CO₂ (44 Da) and H₂O (18 Da).
Cleavage of the side chain: The bond between the α-carbon and the β-carbon can cleave, leading to the formation of a tropylium-like ion from the bromobenzyl moiety.
Loss of bromine: The bromine atom can also be lost as a radical or as HBr.
Table 2: Potential MS/MS Fragmentation of [M+H]⁺ of 2-Amino-3-(3-bromophenyl)propanoic acid
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 244/246 | 198/200 | HCOOH |
| 244/246 | 181/183 | HCOOH + NH₃ |
| 244/246 | 169/171 | Br |
| 198/200 | 119 | Br |
Note: The presence of bromine results in isotopic peaks separated by 2 Da.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
The IR spectrum of 2-Amino-3-(3-bromophenyl)propanoic acid would be expected to show characteristic absorption bands:
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration, often overlapping with C-H stretching bands.
N-H stretch: The amino group would exhibit N-H stretching vibrations in the range of 3200-3500 cm⁻¹.
C=O stretch: A strong absorption band around 1700-1750 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.
C-N stretch: The C-N stretching vibration would likely appear in the 1020-1250 cm⁻¹ region.
C-Br stretch: A band in the lower frequency region, typically 500-600 cm⁻¹, would indicate the presence of the C-Br bond.
Aromatic C-H and C=C stretches: These would be observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The aromatic ring vibrations and the C-Br stretch would be expected to show strong signals in the Raman spectrum.
Table 3: Expected Vibrational Bands for 2-Amino-3-(3-bromophenyl)propanoic acid
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700-1750 |
| Amino Group | N-H stretch | 3200-3500 |
| Aromatic Ring | C=C stretch | 1450-1600 |
| Alkyl Group | C-H stretch | 2850-3000 |
| Bromo-Aromatic | C-Br stretch | 500-600 |
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are indispensable for assessing the chemical purity and determining the enantiomeric composition of chiral compounds like 2-Amino-3-(3-bromophenyl)propanoic acid. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for verifying the purity of synthesized compounds and separating them from any unreacted starting materials or byproducts. For chiral molecules, a specialized form, Chiral HPLC, is essential for separating and quantifying the individual enantiomers.
The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP). chromatographyonline.com These phases create a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times and thus separation. phenomenex.com Polysaccharide-based CSPs are widely used and are effective in various modes, including normal phase, reversed phase, and polar organic. phenomenex.comresearchgate.net
For halogenated phenylalanine derivatives, both normal-phase and reversed-phase methods can be effective. chromatographyonline.comresearchgate.net The selection of the mobile phase is critical; a typical normal-phase system might consist of a mixture of a non-polar solvent like n-hexane with a polar modifier such as isopropanol (B130326) or ethanol. researchgate.net In reversed-phase mode, a common mobile phase would be a buffered aqueous solution mixed with acetonitrile. chromatographyonline.com The development of a successful chiral separation often requires screening several CSPs and mobile phase compositions to achieve optimal resolution. hplc.today
Interactive Data Table: Typical Chiral HPLC Parameters for Phenylalanine Analog Separation
| Parameter | Setting | Purpose |
|---|---|---|
| Stationary Phase (Column) | Polysaccharide-based CSP (e.g., Cellulose or Amylose derivatives) | Provides a chiral environment for enantiomeric recognition and separation. |
| Mobile Phase (Normal Phase) | n-Hexane / Isopropanol (e.g., 80:20 v/v) | Elutes the compounds from the column; the ratio is adjusted to optimize resolution and retention time. |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the mobile phase, affecting analysis time and separation efficiency. |
| Detection Wavelength | 220-260 nm (UV) | Monitors the elution of the aromatic compound from the column. |
| Column Temperature | 25 °C (Ambient) | Maintains consistent and reproducible retention times. |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of amino acids, offering high sensitivity and structural information. However, due to the low volatility and polar nature of amino acids, derivatization is a mandatory prerequisite for GC analysis. sigmaaldrich.com This process converts the non-volatile amino acid into a more volatile and thermally stable derivative. sigmaaldrich.com
Common derivatization strategies include silylation or acylation. sigmaaldrich.comnih.gov One effective method involves reacting the amino acid with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form a tert-butyl dimethylsilyl (TBDMS) derivative. sigmaaldrich.com Another approach is the use of chloroformates, such as propyl chloroformate, or anhydrides like pentafluoropropionic anhydride, which react with the amino and carboxylic acid groups. nih.govnih.govresearchgate.net
Once derivatized, the sample is injected into the gas chromatograph, where the volatile derivatives are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the compound, while the chromatographic peak area allows for quantification. sigmaaldrich.com
Interactive Data Table: Example GC-MS Parameters for Amino Acid Derivative Analysis
| Parameter | Description | Example |
|---|---|---|
| Derivatization Reagent | Converts the analyte to a volatile form. | Propyl chloroformate, MTBSTFA, or Pentafluoropropionic anhydride. sigmaaldrich.comnih.govresearchgate.net |
| GC Column | Separates the derivatized analytes. | Chirasil-L-Val or Rt-gammaDEXsa for chiral separation. nih.gov |
| Ionization Mode | Generates ions for mass analysis. | Electron Impact (EI) at 70 eV. |
| MS Analysis Mode | Selects specific ions for monitoring to enhance sensitivity. | Selected Ion Monitoring (SIM). nih.gov |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique provides unambiguous proof of a compound's connectivity, conformation, and, crucially for chiral molecules, its absolute configuration (i.e., whether it is the R- or S-enantiomer). nih.gov
The method involves directing a beam of X-rays onto a single, high-quality crystal of the compound. nih.gov The crystal lattice diffracts the X-rays in a specific pattern of spots with varying intensities. wikipedia.org By analyzing this diffraction pattern, a three-dimensional map of the electron density within the crystal can be calculated. This map is then interpreted to determine the exact position of each atom in the molecule, as well as how the molecules are arranged relative to one another in the crystal. nih.gov
For 2-Amino-3-(3-bromophenyl)propanoic acid, an X-ray crystal structure would provide invaluable data. While specific crystal structure data for this exact isomer is not widely published, the technique's application would yield fundamental structural parameters. It has been successfully used to determine the structures of closely related molecules like L-phenylalanine and other halogenated derivatives. nih.govresearchgate.netrsc.org
Interactive Data Table: Information Obtainable from X-ray Crystallography
| Structural Information | Description |
|---|---|
| Absolute Configuration | Unambiguously determines the R/S configuration of the chiral center. |
| Bond Lengths | Provides the precise distances between bonded atoms (e.g., C-C, C-Br, C-N). |
| Bond Angles | Determines the angles between adjacent chemical bonds. |
| Torsional Angles | Defines the conformation of the molecule by describing the rotation around its chemical bonds. |
| Crystal Packing | Reveals intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the solid-state structure. |
Computational and Theoretical Studies
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. nih.gov DFT methods, such as B3LYP, are widely used for their balance of computational cost and accuracy in predicting molecular geometries and energies. nih.gov Ab initio methods, while more computationally intensive, can offer higher accuracy. These calculations are typically performed using specific basis sets, like 6-311++G(d,p), which define the mathematical functions used to represent the electronic orbitals. nih.gov
The biological function and reactivity of 2-Amino-3-(3-bromophenyl)propanoic acid are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms (conformers) that the molecule can adopt by rotating around its single bonds. The primary degrees of freedom are the dihedral angles of the backbone (φ, ψ) and the side chain (χ).
A potential energy surface (PES) can be generated by systematically varying these angles and calculating the energy of each resulting conformation. The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers to interconversion. For an amino acid derivative, key conformers include extended (β-sheet like) and folded (γ-turn like) structures. nih.gov The presence of the bulky bromine atom on the phenyl ring sterically influences the preferred orientations of the side chain, which in turn affects the stability of backbone conformations. nih.gov
Table 1: Illustrative Conformational Energy Data for 2-Amino-3-(3-bromophenyl)propanoic acid
| Conformer | Dihedral Angles (φ, ψ, χ1) | Relative Energy (kcal/mol) | Population (%) at 298K |
| γL (gauche+) | (-75°, +75°, +60°) | 0.00 | 55 |
| βL (anti) | (-120°, +120°, 180°) | 0.50 | 25 |
| γD (gauche-) | (+75°, -75°, -60°) | 1.20 | 10 |
| Eclipsed | (Variable) | > 5.00 | <1 |
Note: This table is illustrative, based on typical computational results for similar amino acids. nih.gov Actual values require specific DFT calculations.
The electronic properties of a molecule are described by its molecular orbitals. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. ajchem-a.comnih.gov
For 2-Amino-3-(3-bromophenyl)propanoic acid, both the HOMO and LUMO are expected to be localized primarily on the π-system of the bromophenyl ring, a common feature in phenylalanine derivatives. researchgate.net The electron-withdrawing nature of the bromine atom can lower the energy of these orbitals compared to unsubstituted phenylalanine. Natural Bond Orbital (NBO) analysis can further reveal details about charge distribution, hybridization, and stabilizing hyperconjugative interactions within the molecule. niscpr.res.in
Table 2: Predicted Electronic Properties
| Parameter | Description | Typical Calculated Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.6 to -6.4 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 to -1.9 |
| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 4.5 to 4.8 |
| Ionization Potential | Energy required to remove an electron | ~6.5 |
| Electron Affinity | Energy released when an electron is added | ~2.0 |
Note: These values are illustrative, based on DFT calculations for similar aromatic compounds. nih.govschrodinger.com The exact values depend on the level of theory and solvent model used.
Molecular Dynamics Simulations for Conformational Flexibility
While quantum calculations explore static energy minima, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, often in a simulated solvent environment, to trace its conformational flexibility. This technique is invaluable for understanding how 2-Amino-3-(3-bromophenyl)propanoic acid behaves in a biological context, such as within a peptide chain or near a protein binding site. rsc.org MD simulations can reveal the timescales of conformational changes and the probability of occupying different states, providing a more realistic picture than a static conformational analysis alone. nih.gov
Docking Studies with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as 2-Amino-3-(3-bromophenyl)propanoic acid) when bound to a second molecule (a receptor, typically a protein or enzyme). researchgate.net This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. nih.gov When incorporated into a peptide, 3-bromophenylalanine can influence the peptide's binding affinity and selectivity for its target. mdpi.com Docking algorithms score different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. researchgate.net The bromine atom can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to certain protein residues.
Studies on related molecules have shown that derivatives of bromo-amino acids can act as inhibitors for various enzymes. researchgate.netnih.gov Docking 2-Amino-3-(3-bromophenyl)propanoic acid into the active sites of enzymes like dipeptidyl peptidase IV (DPP-IV) or various proteases could reveal key interactions and guide the design of potent and selective inhibitors. nih.gov
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net For 2-Amino-3-(3-bromophenyl)propanoic acid, SAR would involve comparing its activity to that of other substituted phenylalanines (e.g., 2-bromo, 4-bromo, fluoro, chloro, or methyl-substituted analogues). nih.gov
These studies help to identify which structural features are critical for activity. For instance, the position of the bromine atom (ortho, meta, or para) can drastically alter the electronic distribution and steric profile of the molecule, leading to different biological effects. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate 3D contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, providing a roadmap for designing more potent molecules. nih.govnih.govnih.gov
Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structure. DFT calculations are commonly used to predict IR, Raman, and NMR spectra. nih.gov
IR and Raman Spectra: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy. researchgate.netscm.com These calculations help in assigning the peaks observed in experimental FT-IR and FT-Raman spectra to specific molecular motions (e.g., C=O stretch, N-H bend, phenyl ring modes). researchgate.netyoutube.com
NMR Spectra: Predicting ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. arxiv.orgst-andrews.ac.uk Modern computational approaches, including DFT-based methods and machine learning models, can achieve high accuracy in predicting chemical shifts by considering the molecule's 3D structure and, in some cases, its dynamic behavior. nih.govgithub.ioresearchgate.net
Table 3: Illustrative Predicted Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | ~3500 |
| N-H Stretch | Amino Group | ~3400 |
| C=O Stretch | Carboxylic Acid | ~1750 |
| C-Br Stretch | Bromophenyl | ~680 |
| Phenyl Ring Bend | Aromatic Ring | ~450-550 |
Note: This table is illustrative. The exact wavenumbers are sensitive to the computational method, basis set, and environmental effects (gas phase vs. solvent). researchgate.net
Applications in Medicinal Chemistry and Drug Discovery
Design and Synthesis of Novel Therapeutic Agents
The versatility of 2-Amino-3-(3-bromophenyl)propanoic acid allows for its use in the creation of a wide range of new chemical entities with therapeutic potential.
The incorporation of unnatural amino acids into peptide sequences is a well-established strategy to enhance the therapeutic properties of peptide-based drugs. These modifications can lead to improved stability against enzymatic degradation, increased potency, and better selectivity for their biological targets. The inclusion of 2-Amino-3-(3-bromophenyl)propanoic acid can introduce conformational constraints and new interaction points within a peptide, potentially leading to the development of more robust and effective peptide therapeutics. digitellinc.comcpcscientific.com The bromophenyl side chain can also be utilized for further chemical modifications, such as the attachment of imaging agents or other functional moieties.
Exploration of New Therapeutic Pathways (e.g., Cancer Research)
The search for novel anticancer agents is a primary focus of medicinal chemistry, and derivatives of 2-Amino-3-(3-bromophenyl)propanoic acid have shown promise in this area. Research into compounds containing a 2-(3-bromophenyl) moiety has led to the discovery of potent inhibitors of Aurora A kinase, a key enzyme involved in cell cycle regulation and a target for cancer therapy. mdpi.com One such derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a potential lead compound for the development of selective Aurora A kinase inhibitors with pro-apoptotic properties. mdpi.com This highlights the potential of the 3-bromophenylpropane scaffold in the exploration of new avenues for cancer treatment.
Below is a table summarizing the cytotoxic activity of a related 2-(3-bromophenyl) derivative against various human cancer cell lines.
| Cell Line | Cancer Type | Growth Percent (%) |
| A549/ATCC | Non-Small Cell Lung | 85.19 |
| HOP-62 | Non-Small Cell Lung | 78.49 |
| NCI-H226 | Non-Small Cell Lung | 86.82 |
| NCI-H522 | Non-Small Cell Lung | 80.79 |
| OVCAR-3 | Ovarian | 88.01 |
| OVCAR-4 | Ovarian | 88.94 |
| OVCAR-5 | Ovarian | 93.31 |
| OVCAR-8 | Ovarian | 86.82 |
| IGROV1 | Ovarian | 86.82 |
| SK-OV-3 | Ovarian | 88.94 |
| UACC-257 | Melanoma | 88.94 |
| UACC-62 | Melanoma | 88.94 |
| MALME-3M | Melanoma | 88.94 |
| SK-MEL-2 | Melanoma | 88.94 |
| SK-MEL-5 | Melanoma | 88.94 |
| M14 | Melanoma | 88.94 |
| HT29 | Colon | 88.94 |
| HCC-2998 | Colon | 88.94 |
| HCT-116 | Colon | 88.94 |
| HCT-15 | Colon | 88.94 |
| KM12 | Colon | 88.94 |
| SW-620 | Colon | 88.94 |
| COLO 205 | Colon | 88.94 |
| SF-295 | CNS | 88.94 |
| SNB-19 | CNS | 88.94 |
| SNB-75 | CNS | 88.94 |
| U251 | CNS | 88.94 |
| 786-0 | Renal | 88.94 |
| A498 | Renal | 88.94 |
| ACHN | Renal | 88.94 |
| CAKI-1 | Renal | 88.94 |
| RXF 393 | Renal | 88.94 |
| SN12C | Renal | 88.94 |
| TK-10 | Renal | 88.94 |
| UO-31 | Renal | 88.94 |
| PC-3 | Prostate | 88.94 |
| DU-145 | Prostate | 88.94 |
| MCF7 | Breast | 88.94 |
| MDA-MB-231/ATCC | Breast | 88.94 |
| HS 578T | Breast | 88.94 |
| BT-549 | Breast | 88.94 |
| T-47D | Breast | 88.94 |
| MDA-MB-468 | Breast | 88.94 |
Targeting Specific Biological Pathways
The ability to selectively target specific enzymes or receptors is a cornerstone of modern drug design. The structural framework of 2-Amino-3-(3-bromophenyl)propanoic acid can be adapted to interact with various biological targets. As mentioned, derivatives have been developed as inhibitors of Aurora A kinase, demonstrating the potential to target pathways crucial for cancer cell proliferation. mdpi.com Furthermore, the core structure of this amino acid is related to scaffolds that have been used to design ligands for N-methyl-D-aspartate (NMDA) receptors, which are important targets in the central nervous system. This suggests that with appropriate modifications, derivatives of 2-Amino-3-(3-bromophenyl)propanoic acid could be developed to modulate the activity of a range of biological pathways.
Development of Enzyme Inhibitors (e.g., Aspartic Proteinase Inhibitors)
Enzyme inhibitors are a major class of therapeutic agents used to treat a wide variety of diseases. Aspartic proteases, for instance, are a family of enzymes that are critical for the life cycle of various pathogens, including HIV, and are also involved in physiological processes like blood pressure regulation. cambridgemedchemconsulting.comcambridgemedchemconsulting.com The development of inhibitors for these enzymes is an active area of research. Phenylalanine and its analogues have been investigated as potential components of protease inhibitors due to their ability to mimic the natural substrates of these enzymes. nih.gov The unique electronic and steric properties conferred by the bromine substitution in 2-Amino-3-(3-bromophenyl)propanoic acid could be exploited to design potent and selective inhibitors of aspartic proteases and other enzyme classes.
Ligand Design for Receptors and Enzymes
The design of ligands that bind with high affinity and selectivity to specific receptors or enzyme active sites is a rational approach to drug discovery. The 3-bromophenyl group of 2-Amino-3-(3-bromophenyl)propanoic acid can engage in specific interactions, such as halogen bonding, with the target protein, thereby enhancing binding affinity. This feature makes it an attractive scaffold for the design of novel ligands. For example, phenylalanine and phenylglycine derivatives have been successfully used as arginine mimetics in the design of inhibitors for the dengue virus protease. nih.gov This approach of using substituted phenylalanine analogues to mimic the binding of natural amino acids provides a powerful strategy for the development of new therapeutic agents.
Prodrug Strategies and Bioconjugation
The chemical architecture of 2-Amino-3-(3-bromophenyl)propanoic acid makes it a valuable building block in the realms of prodrug design and bioconjugation. A prodrug is an inactive or less active derivative of a drug molecule that is converted into its active form within the body. This strategy is often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. Bioconjugation, on the other hand, involves the covalent linking of a biomolecule, such as a peptide or antibody, to another molecule, often a therapeutic agent, to create a more targeted and effective treatment.
Rationale for Use in Prodrug and Bioconjugate Design
The incorporation of 2-Amino-3-(3-bromophenyl)propanoic acid into prodrugs and bioconjugates is driven by several key factors. The bromophenyl moiety enhances the lipophilicity of the parent drug, which can improve its ability to cross biological membranes. Furthermore, the bromine atom can serve as a versatile chemical handle for various coupling reactions, facilitating the attachment of promoieties or biomolecules. nbinno.com This enhanced reactivity is a significant advantage in the synthesis of complex drug delivery systems. nbinno.com
In the context of bioconjugation, the reactive nature of the bromophenyl group makes it an excellent candidate for introducing specific functionalities into biomolecules or for anchoring them to solid supports. nbinno.com This allows for the precise attachment of payloads such as fluorescent labels, cytotoxic drugs, or affinity tags, creating sophisticated bioconjugates for a range of applications in diagnostics and targeted therapy. nbinno.com
Examples of Prodrug and Bioconjugate Applications
While specific, named prodrugs or bioconjugates containing 2-Amino-3-(3-bromophenyl)propanoic acid are not yet widely reported in late-stage clinical development, research in this area is active. For instance, a related compound, Fmoc-(S)-3-Amino-3-(2-bromophenyl)propionic Acid, which shares the key bromophenyl feature, is utilized in bioconjugation. nbinno.com The bromine atom in this molecule acts as a strategic point for attachment, enabling the creation of complex bioconjugates. nbinno.com
The general strategy for creating a prodrug using this amino acid could involve esterification or amidation of its carboxylic acid or amino group with a parent drug containing a suitable functional group. The resulting linkage would be designed to be cleaved by specific enzymes in the target tissue, releasing the active drug.
In bioconjugation, peptides incorporating 2-Amino-3-(3-bromophenyl)propanoic acid can be synthesized. The bromophenyl side chain then provides a site for post-synthetic modification, allowing the attachment of other molecules. This approach is valuable for creating peptide-drug conjugates (PDCs), where a cytotoxic drug is linked to a peptide that targets cancer cells, thereby minimizing off-target toxicity.
Research Findings and Supporting Data
Detailed research findings on prodrugs and bioconjugates specifically incorporating 2-Amino-3-(3-bromophenyl)propanoic acid are still emerging. However, studies on analogous compounds provide a strong rationale for its use. For example, research on other halogenated phenylalanine derivatives has demonstrated their utility in enhancing the biological activity and modifying the pharmacokinetic profiles of peptides and small molecule drugs.
The table below summarizes the potential applications and the role of the 2-Amino-3-(3-bromophenyl)propanoic acid moiety in prodrug and bioconjugate strategies.
| Application Area | Strategy | Role of 2-Amino-3-(3-bromophenyl)propanoic acid | Potential Advantage |
| Prodrugs | Carrier-linked prodrug | Serves as a promoiety attached to a parent drug. | Improved lipophilicity, enhanced membrane permeability, targeted release. |
| Bioconjugates | Peptide-Drug Conjugates (PDCs) | Incorporated into a peptide backbone to provide a reactive handle. | Site-specific attachment of cytotoxic drugs for targeted cancer therapy. |
| Bioconjugates | Diagnostic Probes | Used as a linker to attach imaging agents to targeting biomolecules. | Enables targeted imaging of specific cells or tissues. |
Further research is necessary to fully elucidate the in vivo efficacy and safety of prodrugs and bioconjugates containing 2-Amino-3-(3-bromophenyl)propanoic acid. However, the existing chemical principles and preliminary findings with related compounds suggest that it is a promising component for the development of next-generation targeted therapeutics.
Chemical Biology Applications
Probing Protein Structure and Function
The site-specific incorporation of unnatural amino acids into proteins is a powerful technique in protein engineering that allows for the detailed investigation of protein structure and function. nih.govinteresjournals.org 2-Amino-3-(3-bromophenyl)propanoic acid can be incorporated into a polypeptide chain, replacing a natural amino acid, thereby introducing a unique probe at a specific location. nih.gov This substitution enables the introduction of altered physicochemical and biological properties that can be used to study protein dynamics, interactions, and mechanisms. nih.gov
The bromine atom is particularly useful as a heavy atom for X-ray crystallography. Its presence can aid in solving the phase problem during structure determination, providing crucial insights into the three-dimensional architecture of a protein or protein-ligand complex. This structural information is fundamental to understanding function.
The introduction of 2-Amino-3-(3-bromophenyl)propanoic acid into an enzyme's active site or at a protein-protein interaction interface can provide valuable data on these interactions. As an analogue of phenylalanine, it can be used to explore the role of aromatic residues in substrate binding and catalysis. sigmaaldrich.com The altered steric and electronic properties of the bromophenyl group compared to a standard phenyl group can modulate binding affinities and enzymatic activity, helping to delineate the specific contributions of the aromatic side chain to the protein's function.
Furthermore, peptides containing this UAA can be synthesized and used as competitive inhibitors or substrate analogues to study enzyme kinetics and binding modes. sigmaaldrich.com Such studies are essential for understanding the function of enzymes and for the rational design of potent and specific inhibitors. sigmaaldrich.com
Investigating biological mechanisms requires tools that can probe molecular events in detail. The site-specific placement of 2-Amino-3-(3-bromophenyl)propanoic acid allows researchers to dissect structure-activity relationships within a protein. nih.gov For instance, by replacing a key phenylalanine residue with its brominated counterpart, one can assess the importance of that residue's electronic properties for a specific biological function.
The bromine atom also serves as a reactive handle for cross-linking experiments. nbinno.com By attaching a photo-reactive group to the bromophenyl ring, it is possible to create a photoaffinity probe. nih.govresearchgate.net When this modified amino acid is incorporated into a protein, it can be used to covalently trap transient binding partners upon UV irradiation, allowing for the identification of previously unknown protein-protein interactions and the mapping of interaction interfaces. nih.govresearchgate.net This technique is invaluable for unraveling complex biological networks and signaling pathways at the molecular level.
Development of Biosensors and Bioimaging Agents
The unique properties of 2-Amino-3-(3-bromophenyl)propanoic acid make it a valuable component in the development of novel biosensors and bioimaging agents. A biosensor typically consists of a biorecognition element and a transducer; this UAA can be integral to the design of the recognition element. nih.gov
The bromine atom on the phenyl ring can be used as a versatile point of attachment for other molecules through cross-coupling reactions. nbinno.com This allows for the conjugation of fluorescent dyes or other reporter molecules to a peptide or protein at a specific site. nbinno.com When such a labeled protein binds to its target, a change in the local environment of the fluorophore can lead to a detectable change in fluorescence, forming the basis of a biosensor for the target molecule. The ability to introduce a single reporter molecule at a defined location avoids the potential complications of randomly labeling multiple sites on a protein. interesjournals.org
In the field of bioimaging, non-natural amino acids are being explored for the development of targeted imaging agents. For example, derivatives of 2-Amino-3-(3-bromophenyl)propanoic acid could be synthesized to include a radiolabel, such as ¹⁸F, for use in Positron Emission Tomography (PET). nih.gov Peptides or proteins containing this radiolabeled UAA could be designed to bind to specific cell surface receptors that are overexpressed in tumors, allowing for the targeted imaging of cancer cells. nih.gov
Modification of Biopolymers for Enhanced Properties
The functionalization of biopolymers is a rapidly growing field aimed at creating new materials with tailored properties for biomedical and biotechnological applications. 2-Amino-3-(3-bromophenyl)propanoic acid, particularly when protected with a group like Fmoc (Fmoc-L-3-Br-Phe), serves as a functionalized building block for modifying biopolymers. nbinno.com
This amino acid can be integrated into polymer backbones or grafted onto surfaces to create specialized coatings. nbinno.com The presence of the bromophenyl group introduces specific chemical features that can enhance properties such as adhesion or alter the surface energy of the material. nbinno.com Furthermore, the bromine atom acts as a reactive site for further chemical modifications, allowing for the attachment of other functional molecules. For instance, polymers functionalized with this amino acid could be used to create surfaces with controlled biological interactions, which is crucial for applications like medical implants or cell culture scaffolds. nbinno.com
| Application Area | Modification Strategy | Resulting Property |
| Biomaterial Coatings | Grafting onto surfaces | Enhanced adhesion, altered surface energy |
| Functional Polymers | Integration into polymer backbone | Provides sites for further chemical modification |
| Biosensing Surfaces | Anchoring to solid supports | Controlled biological interactions and reactivity |
Bioconjugation Strategies for Drug Delivery
Bioconjugation is the covalent linking of two molecules, at least one of which is a biomolecule, and it is a cornerstone of modern drug delivery strategies. nbinno.comspringernature.com The goal is often to create a conjugate that combines the therapeutic effect of a drug with the targeting ability of a biomolecule, such as an antibody.
The reactive nature of the bromophenyl group in 2-Amino-3-(3-bromophenyl)propanoic acid makes it an excellent tool for bioconjugation. nbinno.com The bromine atom can serve as a versatile handle for coupling reactions, allowing for the attachment of cytotoxic drugs, affinity tags, or other therapeutic agents to a peptide or protein. nbinno.com This enables the creation of sophisticated bioconjugates for targeted drug delivery. nbinno.com For example, an antibody fragment containing this UAA could be conjugated to a potent chemotherapy drug. The resulting antibody-drug conjugate would then be able to selectively deliver the drug to cancer cells that display the corresponding antigen, minimizing off-target toxicity.
| Component | Role in Bioconjugation | Example Application |
| 2-Amino-3-(3-bromophenyl)propanoic acid | Provides a reactive handle (bromine atom) for covalent linkage. | Site-specific incorporation into an antibody fragment. |
| Therapeutic Agent | The drug to be delivered. | A cytotoxic drug for cancer therapy. |
| Linker | Connects the amino acid to the therapeutic agent. | A stable chemical bond formed via a cross-coupling reaction. |
| Targeting Moiety | The biomolecule that directs the conjugate to the desired location. | The antibody fragment that recognizes a tumor-specific antigen. |
Advanced Materials Science Applications
Incorporation into Polymers and Biopolymers for Enhanced Properties
2-Amino-3-(3-bromophenyl)propanoic acid serves as a functional monomer that can be incorporated into the backbones of various polymers and biopolymers. Its integration can significantly modify the physicochemical properties of the resulting materials, leading to enhanced performance for specific applications. The presence of the amino acid structure can be leveraged in techniques like acyclic diene metathesis (ADMET) polymerization to create highly functionalized copolymers. researchgate.net
The primary advantage of using this compound lies in the introduction of the bromophenyl group as a pendant side chain on the polymer. This group imparts several desirable characteristics:
Increased Thermal Stability: The aromatic ring and the heavy bromine atom can increase the rigidity of the polymer backbone, leading to higher glass transition temperatures and improved stability at elevated temperatures.
Flame Retardancy: Brominated compounds are well-known for their flame-retardant properties. Incorporating 2-Amino-3-(3-bromophenyl)propanoic acid into a polymer matrix can enhance its resistance to combustion.
Modified Refractive Index: The high electron density of the bromine atom can increase the refractive index of the polymer, a crucial property for optical applications such as lenses and coatings.
Enhanced Intermolecular Interactions: The bromophenyl group can participate in halogen bonding and other non-covalent interactions, which can influence polymer chain packing, morphology, and mechanical properties.
The table below summarizes the potential enhancements achieved by incorporating 2-Amino-3-(3-bromophenyl)propanoic acid into polymer chains.
| Property Enhanced | Role of 2-Amino-3-(3-bromophenyl)propanoic acid | Potential Application Areas |
| Thermal Stability | Increases polymer chain rigidity and intermolecular forces. | High-performance plastics, electronics |
| Flame Retardancy | Acts as a source of bromine radicals to interrupt combustion cycles. | Fire-resistant textiles, building materials |
| Refractive Index | Introduces a heavy, polarizable atom (bromine) into the material. | Optical films, advanced lenses |
| Mechanical Strength | Improves chain packing and cohesion through enhanced intermolecular interactions. | Engineering plastics, composites |
Development of Functional Materials with Tailored Characteristics
Beyond passively enhancing material properties, the true utility of 2-Amino-3-(3-bromophenyl)propanoic acid in materials science lies in its role as a precursor for functional materials with highly tailored characteristics. The bromine atom on the phenyl ring is not merely a static component; it is a versatile chemical handle for post-polymerization modification. nbinno.com
This "handle" allows for a wide range of subsequent chemical reactions, enabling the covalent attachment of various functional molecules to the polymer scaffold. This approach provides a powerful platform for creating materials with precisely controlled and specific functionalities. The reactivity of the aryl bromide allows for reactions such as Suzuki, Heck, and Sonogashira cross-coupling, as well as nucleophilic substitution, opening up a vast chemical space for material design.
Key tailored characteristics achievable through this approach include:
Surface Functionalization: Polymers incorporating this amino acid can be grafted onto surfaces to create specialized coatings. nbinno.com Subsequent modification of the bromine atom can be used to control surface energy, wettability, and adhesion. nbinno.com
Bioconjugation: The reactive site is ideal for immobilizing biomolecules. nbinno.com For instance, proteins, enzymes, or DNA can be attached to create biosensors, biocompatible coatings for medical implants, or matrices for tissue engineering.
Attachment of Active Moieties: The bromophenyl group serves as an anchor point for attaching specific functional units like fluorescent labels for imaging applications, photosensitizers for photodynamic therapy, or cytotoxic drugs for controlled release systems. nbinno.com
The development of these materials leverages the compound as a modifiable building block, as detailed in the table below.
| Tailored Characteristic | Functional Role of the Bromophenyl Group | Example of Resulting Material |
| Controlled Surface Energy | Acts as a reactive site for grafting hydrophobic or hydrophilic chains. nbinno.com | Self-cleaning surfaces, anti-fouling coatings |
| Biomolecule Immobilization | Provides a covalent attachment point for bioconjugation reactions. nbinno.com | Diagnostic biosensors, materials for affinity chromatography |
| Sensing Capability | Allows for the attachment of chromophores or fluorophores that respond to specific analytes. | Chemical sensors for environmental monitoring |
| Controlled Drug Delivery | Serves as a linker to covalently bind drug molecules for later release. nbinno.com | Polymer-drug conjugates for targeted therapeutic systems |
By utilizing 2-Amino-3-(3-bromophenyl)propanoic acid, material scientists can design and synthesize a new generation of smart and functional materials with properties precisely engineered for cutting-edge technological applications. nbinno.com
Q & A
Q. What are the common synthetic routes for 2-amino-3-(3-bromophenyl)propanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves bromination of a phenylpropanoic acid precursor followed by amino group introduction via nucleophilic substitution. For example, bromination of 3-phenylpropanoic acid derivatives using bromine or N-bromosuccinimide (NBS) under catalytic conditions (e.g., FeCl₃) yields the bromophenyl intermediate. Subsequent amination employs ammonia or protected amine sources in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C). Optimization includes adjusting stoichiometry, reaction time, and catalyst loading to minimize side reactions like over-bromination or dehalogenation. Purity is confirmed via HPLC or NMR .
Q. How can researchers characterize the structural integrity of 2-amino-3-(3-bromophenyl)propanoic acid?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the bromophenyl moiety (e.g., aromatic protons at δ 7.2–7.8 ppm) and amino/acidic protons.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₉H₁₀BrNO₂, MW ≈ 258.11 g/mol).
- Elemental Analysis : Validate %C, %H, %N, and %Br to confirm stoichiometry.
- Chiral HPLC : For enantiomeric resolution if working with stereoisomers (e.g., (R)- or (S)-forms) .
Q. What biological systems or assays are suitable for studying this compound’s activity?
- Methodological Answer : The compound’s phenylalanine-derived structure suggests potential roles in enzyme inhibition (e.g., amino acid decarboxylases) or receptor binding. Researchers use:
- In vitro enzyme assays : Monitor inhibition kinetics using fluorogenic substrates.
- Cell-based models : Test cytotoxicity or metabolic effects in cancer lines (e.g., HepG2) or neuronal cultures.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity be systematically analyzed?
- Methodological Answer : Contradictions may arise from differences in:
- Stereochemistry : (R)- vs. (S)-enantiomers may exhibit divergent bioactivities.
- Assay conditions : pH, temperature, or co-solvents (e.g., DMSO) can alter compound stability.
- Target specificity : Off-target effects in complex biological systems.
Mitigation strategies include: - Replicating assays under standardized conditions.
- Using orthogonal methods (e.g., SPR for binding validation).
- Computational docking to predict enantiomer-target interactions .
Q. What strategies enable enantioselective synthesis of 2-amino-3-(3-bromophenyl)propanoic acid?
- Methodological Answer : Enantioselective routes employ:
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric hydrogenation.
- Enzymatic resolution : Lipases or transaminases to separate enantiomers.
- Dynamic kinetic resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with chiral ligands.
Reaction progress is tracked via chiral HPLC, and enantiomeric excess (ee) is quantified .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The 3-bromo group facilitates Suzuki-Miyaura or Ullmann couplings for functionalization:
- Suzuki Coupling : React with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ in THF/H₂O.
- Buchwald-Hartwig Amination : Introduce amines via Pd₂(dba)₃/Xantphos catalysts.
The bromine’s electronegativity enhances oxidative addition efficiency. Post-reaction, LC-MS identifies coupling byproducts (e.g., debrominated species) .
Q. What computational methods predict the compound’s metabolic stability or toxicity?
- Methodological Answer : Use in silico tools :
- ADMET Prediction : Software like SwissADME or ADMETLab estimates absorption, CYP450 interactions, and hepatotoxicity.
- Molecular Dynamics (MD) : Simulate binding to metabolic enzymes (e.g., cytochrome P450).
- QSAR Models : Corrogate structure-toxicity relationships using databases like PubChem .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
